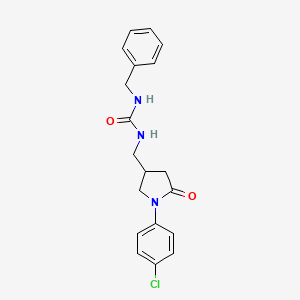

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyrrolidinone moiety, making it a complex and intriguing molecule for various scientific research applications.

Méthodes De Préparation

The synthesis of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with benzylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the urea linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure has been characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) . These methods confirm the presence of functional groups essential for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can induce cytotoxic effects on cancer cell lines, including melanoma and colorectal cancer cells . The mechanisms underlying these effects may include apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural similarity to known neuroprotective agents hints at potential applications in treating neurodegenerative diseases . Further research is needed to elucidate its mechanisms of action in neuronal protection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyl and pyrrolidine moieties can significantly influence biological activity . Investigations into various substituents on the phenyl ring have revealed that electron-donating or electron-withdrawing groups can enhance or diminish activity against specific targets.

Case Study 1: Antibacterial Evaluation

In a study evaluating antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating moderate antibacterial activity .

Case Study 2: Anticancer Activity Assessment

A series of derivatives were synthesized based on the core structure of this compound and tested against human cancer cell lines using MTT assays. The results showed that certain derivatives exhibited significantly higher cytotoxicity against HT-29 colon adenocarcinoma cells compared to A375 melanoma cells .

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting essential biological pathways. For instance, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting key signaling pathways .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with other urea derivatives such as:

1-Benzyl-3-(4-chlorophenyl)urea: Lacks the pyrrolidinone moiety, making it less complex and potentially less active in certain biological assays.

1-Benzyl-3-(4-methylphenyl)urea: Substitution of the chlorine atom with a methyl group alters its chemical properties and biological activity.

1-Benzyl-3-(4-nitrophenyl)urea:

Activité Biologique

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes a urea moiety and a pyrrolidinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3O with a molecular weight of approximately 320.78 g/mol. The structural features include:

- Benzyl Group : Contributes to lipophilicity and potential receptor interactions.

- Urea Moiety : Often associated with biological activity, particularly in enzyme inhibition.

- Pyrrolidinyl Group : Imparts unique properties that may enhance biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and neurotransmission.

Inhibition Studies

Recent studies have explored the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, docking studies indicated that similar compounds exhibit strong binding affinities to the active sites of these enzymes, suggesting that this compound may also possess such inhibitory properties .

Anticancer Activity

Research on related urea derivatives has shown promising anticancer activity. For example, derivatives featuring similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

In neuropharmacology, compounds with a similar structure have been evaluated for their neuroprotective effects. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(4-chlorophenyl)urea | Urea moiety without pyrrolidine | Moderate AChE inhibition |

| 1-Benzyl-3-(3-chlorophenyl)urea | Urea moiety without pyrrolidine | Low anticancer activity |

| 1-Benzyl-3-[1-(4-chlorophenyl)-5-pyrrolidinone] | Pyrrolidine without urea | Neuroprotective properties |

Propriétés

IUPAC Name |

1-benzyl-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c20-16-6-8-17(9-7-16)23-13-15(10-18(23)24)12-22-19(25)21-11-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPCUFWXDFTQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.